
(S)-beta-himachalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-beta-himachalene is a beta-himachalene. It is an enantiomer of a (R)-beta-himachalene.
Aplicaciones Científicas De Investigación
Antifungal Activity
β-Himachalene derivatives have demonstrated potential as antifungal agents. A study conducted by Daoubi et al. (2005) found that these derivatives show moderate antifungal activity against Botrytis cinerea, a phytopathogen. Notably, a specific derivative, 6α,7α-dihydroxy-β-himachalene, inhibited the growth of this pathogen by 91% after six days. This research suggests the potential of β-himachalene derivatives in developing selective fungal control agents (Daoubi et al., 2005).
Chemical Synthesis and Structural Studies
β-Himachalene has been a subject of interest in chemical synthesis and structural studies. The work of Joseph and Dev (1968) established the gross structures of α- and β-himachalene, which represent a new sesquiterpenoid carbon framework. This discovery has been pivotal in understanding the chemistry of these compounds (Joseph & Dev, 1968). Additionally, a total synthesis of α- and β-himachalene using an intermolecular Diels–Alder approach was achieved by Liu and Browne (1981), demonstrating the feasibility of synthesizing these compounds from simpler precursors (Liu & Browne, 1981).
Molecular Docking Studies
Recent studies have explored the potential of β-himachalene derivatives in biological applications. For instance, El Had et al. (2022) synthesized a β-amino-α,β-unsaturated ketone derivative of β-himachalene and conducted molecular docking studies to examine its biological activities. The study found that this compound showed promising binding affinity to Acetylcholinesterase and Cytochrome P450 3A4, which are significant in drug metabolism and neurotransmission (El Had et al., 2022).
Reactivity and Mechanism Studies
β-Himachalene's reactivity has been extensively studied, particularly its interaction with carbenes. A computational study by Jaafar et al. (2020) used density functional theory (DFT) to explore the mechanism and reactivity of β-himachalene in the presence of carbenes. The study affirmed the regio- and chemoselectivity of the reactions, providing valuable insights into the chemical behavior of β-himachalene (Jaafar et al., 2020).
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(4aS)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m1/s1 |
Clave InChI |
LCOSCMLXPAQCLQ-CQSZACIVSA-N |
SMILES isomérico |
CC1=C[C@@H]2C(=C(CCCC2(C)C)C)CC1 |
SMILES canónico |
CC1=CC2C(=C(CCCC2(C)C)C)CC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




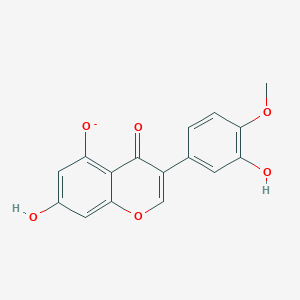

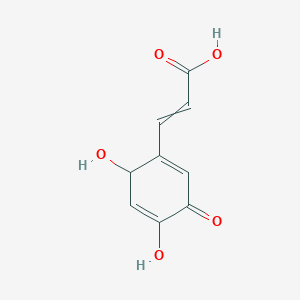
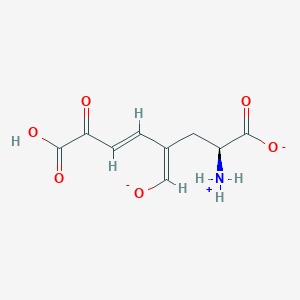
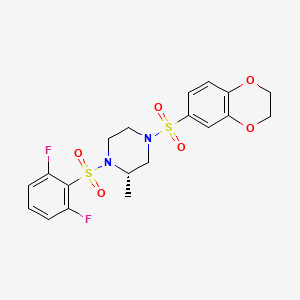
![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)
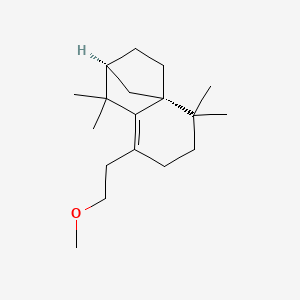
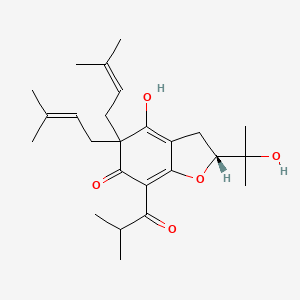

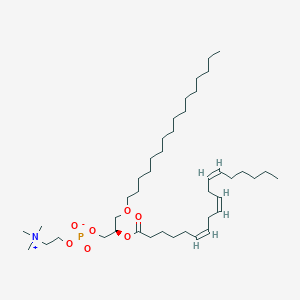
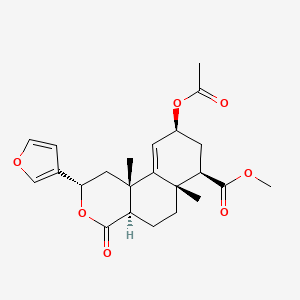
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)